Nitrocaramiphen hydrochloride Nitrocaramiphen hydrochloride Muscarinic antagonist with 71-fold selectivity for M1 over M2.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004162
InChI: InChI=1S/C18H26N2O4.ClH/c1-3-19(4-2)13-14-24-17(21)18(11-5-6-12-18)15-7-9-16(10-8-15)20(22)23;/h7-10H,3-6,11-14H2,1-2H3;1H
SMILES: CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Molecular Formula: C18H27ClN2O4
Molecular Weight: 370.9 g/mol

Nitrocaramiphen hydrochloride

CAS No.:

Cat. No.: VC0004162

Molecular Formula: C18H27ClN2O4

Molecular Weight: 370.9 g/mol

* For research use only. Not for human or veterinary use.

Nitrocaramiphen hydrochloride -

Molecular Formula C18H27ClN2O4
Molecular Weight 370.9 g/mol
IUPAC Name 2-(diethylamino)ethyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C18H26N2O4.ClH/c1-3-19(4-2)13-14-24-17(21)18(11-5-6-12-18)15-7-9-16(10-8-15)20(22)23;/h7-10H,3-6,11-14H2,1-2H3;1H
Standard InChI Key XWQWACGTGFICFO-UHFFFAOYSA-N
SMILES CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Canonical SMILES CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl

Chemical and Structural Properties

Molecular Identity and Nomenclature

Nitrocaramiphen hydrochloride is systematically named 2-(diethylamino)ethyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate hydrochloride. Its IUPAC name reflects the cyclopentane core substituted with a 4-nitrophenyl group and a carboxylate ester linked to a diethylaminoethyl moiety, with a hydrochloride counterion . The compound’s SMILES notation (CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl\text{CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl}) and InChIKey (XWQWACGTGFICFO-UHFFFAOYSA-N\text{XWQWACGTGFICFO-UHFFFAOYSA-N}) further delineate its structural features .

Physicochemical Characteristics

The compound appears as a powdered solid with no reported color or crystalline structure in available literature . Its solubility profile includes aqueous solubility up to 10 mM and limited solubility in dimethyl sulfoxide (DMSO) at 3.71 mg/mL, necessitating sonication for dissolution . Stability data recommend storage at -20°C for powdered forms and -80°C for solutions to prevent degradation .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular Weight370.9 g/mol
Solubility (H2_2O)10 mM
Solubility (DMSO)3.71 mg/mL
Storage Conditions-20°C (powder), -80°C (solution)

Pharmacological Profile

Mechanism of Action

Nitrocaramiphen hydrochloride selectively antagonizes the M1 muscarinic receptor, a G protein-coupled receptor (GPCR) critical for modulating neuronal excitability, synaptic plasticity, and cognitive functions . Its binding affinity (Ki=5.5nMK_i = 5.5 \, \text{nM}) for M1 receptors surpasses that for M2 (Ki=390nMK_i = 390 \, \text{nM}) and M3 (Ki=55nMK_i = 55 \, \text{nM}) subtypes, underscoring its subtype specificity . This selectivity arises from structural interactions with the receptor’s orthosteric site, where the 4-nitrophenyl group enhances hydrophobic contacts .

Selectivity and Comparative Pharmacology

Compared to non-selective antagonists like scopolamine, nitrocaramiphen’s M1 preference reduces off-target effects, making it ideal for dissecting M1-mediated pathways . For instance, pirenzepine, another M1-preferring antagonist, exhibits lower selectivity (M1/M2=10\text{M1/M2} = 10-fold), whereas nitrocaramiphen’s 71-fold M1/M2 selectivity provides clearer mechanistic insights .

Table 2: Receptor Binding Affinities

Receptor SubtypeKiK_i (nM)Selectivity (vs. M1)
M15.51
M239071
M35510
Data sourced from in vitro binding assays .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of nitrocaramiphen hydrochloride involves esterification of 1-(4-nitrophenyl)cyclopentanecarboxylic acid with 2-diethylaminoethyl chloride, followed by hydrochloride salt formation . Key steps include:

  • Cyclopentane Ring Formation: Friedel-Crafts acylation to attach the 4-nitrophenyl group.

  • Esterification: Reaction with 2-diethylaminoethanol under acidic conditions.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Analytical Validation

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm purity and structural integrity. PubChem reports a parent compound CID (3941250) and a computed XLogP3 value of 3.2, indicating moderate lipophilicity .

Applications in Biomedical Research

Neurological Studies

Nitrocaramiphen hydrochloride is widely used to investigate M1 receptor roles in Alzheimer’s disease, schizophrenia, and Parkinson’s disease. By blocking M1-mediated GABAergic inhibition, it enhances hippocampal excitability in rodent models, mimicking cognitive deficits .

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